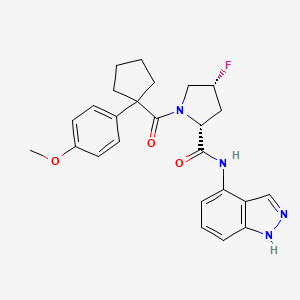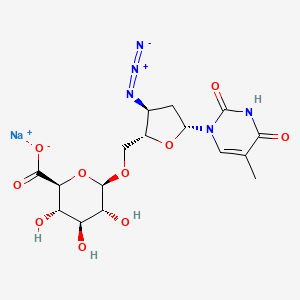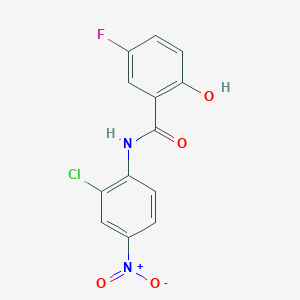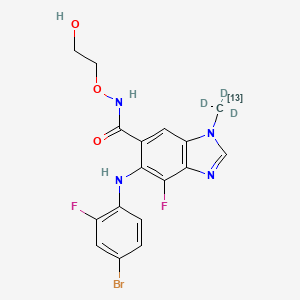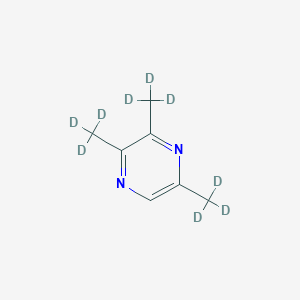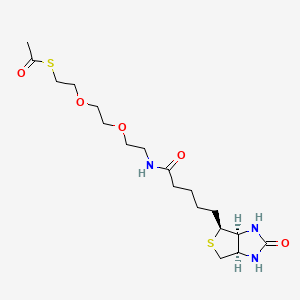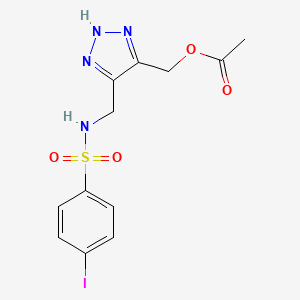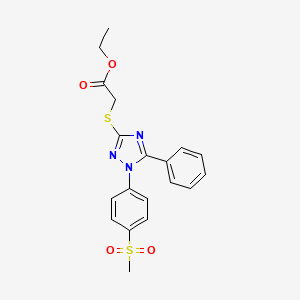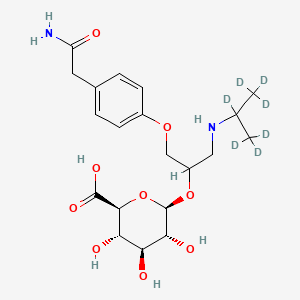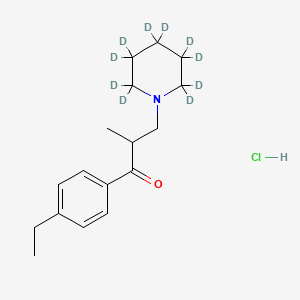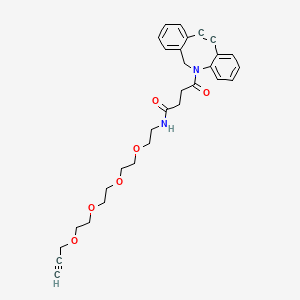
DBCO-PEG4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG4-alkyne, also known as dibenzocyclooctyne-polyethylene glycol-4-alkyne, is a compound widely used in the field of bio-conjugation and click chemistry. This compound is characterized by the presence of a dibenzocyclooctyne group, a polyethylene glycol spacer, and an alkyne functional group. The dibenzocyclooctyne group is known for its high reactivity and selectivity, while the polyethylene glycol spacer provides water solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making this compound a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-alkyne typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced through a coupling reaction, often using a suitable linker such as an ester or amide bond.
Introduction of the Alkyne Group: The alkyne group is incorporated through a final coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. Common techniques include column chromatography, recrystallization, and spectroscopic analysis .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-alkyne undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring through the reaction of the alkyne group with an azide group in the presence of a copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and can be performed under mild conditions, often in aqueous buffers or cell culture media.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and imaging applications .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-alkyne has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of DBCO-PEG4-alkyne involves its high reactivity towards azide groups. The dibenzocyclooctyne group undergoes a strain-promoted azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with natural biochemical processes, making it ideal for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS Ester: Contains a similar dibenzocyclooctyne group but with an NHS ester functional group for amine-reactive conjugation.
Biotin-PEG4-DBCO: Combines a biotin moiety with a dibenzocyclooctyne group for biotin-streptavidin-based applications.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
DBCO-PEG4-alkyne is unique due to its alkyne functional group, which allows for copper-catalyzed azide-alkyne cycloaddition reactions. This makes it highly versatile and suitable for a wide range of applications, from bio-conjugation to material science .
Eigenschaften
Molekularformel |
C30H34N2O6 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33) |
InChI-Schlüssel |
SCJUDXLSXNVHDY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


